
tert-Butyl 1-(3,4-dichlorobenzyl)-4-piperidinylcarbamate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental and Biodegradation Studies
- Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants (Runzeng Liu & S. Mabury, 2020) discusses synthetic phenolic antioxidants (SPAs), including those with tert-butyl groups, highlighting their environmental presence and potential human exposure risks. SPAs like BHT (butylated hydroxytoluene) are noted for their widespread use in industrial products to extend shelf life through oxidative reaction retardation. The study examines SPAs' environmental detection, human exposure pathways, and associated toxicological concerns, such as hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020).
Synthetic Applications
- Applications in Synthesis of N-Heterocycles via Sulfinimines (R. Philip et al., 2020) reviews the use of chiral sulfinamides, particularly tert-butanesulfinamide, in the asymmetric synthesis of N-heterocycles, which are crucial structural motifs in many natural products and therapeutically relevant compounds. This showcases the utility of tert-butyl-containing compounds in complex organic synthesis, offering potential analogies to the synthetic versatility of tert-Butyl 1-(3,4-dichlorobenzyl)-4-piperidinylcarbamate (Philip et al., 2020).
Environmental Remediation Techniques
- Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater (S. Thornton et al., 2020) provides insight into the degradation pathways and environmental fate of ETBE, another tert-butyl compound. This study’s focus on microbial degradation pathways and the influence of environmental conditions on the biodegradation process could be relevant for understanding how this compound might behave in similar contexts (Thornton et al., 2020).
Pollution and Environmental Health
- Review of MTBE Biodegradation and Bioremediation (S. Fiorenza & H. Rifai, 2003) highlights the challenges and advancements in biodegradation and bioremediation of MTBE, a gasoline oxygenate with tert-butyl groups. The review discusses aerobic and anaerobic degradation pathways, the role of microorganisms, and the impact of co-contaminants, which could be pertinent to environmental research involving this compound (Fiorenza & Rifai, 2003).
Propiedades
IUPAC Name |
tert-butyl N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O2/c1-17(2,3)23-16(22)20-13-6-8-21(9-7-13)11-12-4-5-14(18)15(19)10-12/h4-5,10,13H,6-9,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZURFUQMFTUBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



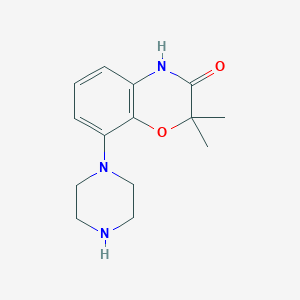
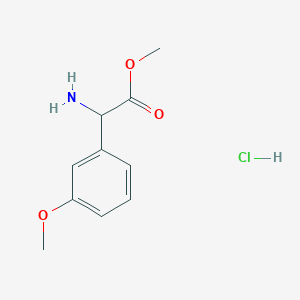
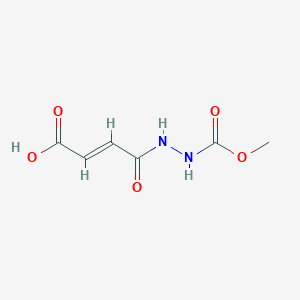
![4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3125609.png)

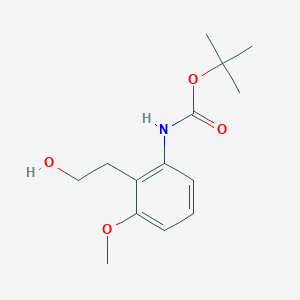

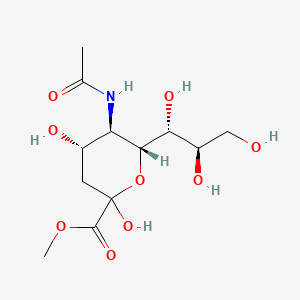
![2-({[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid](/img/structure/B3125648.png)
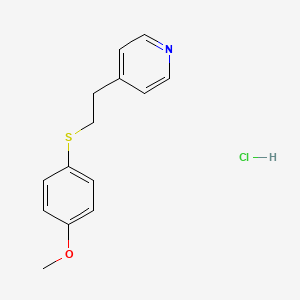
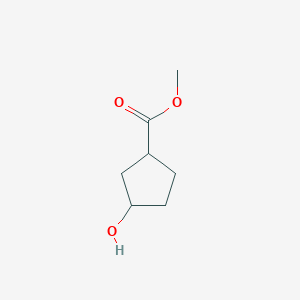
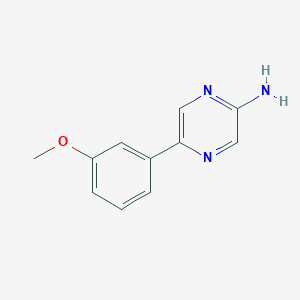
![2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3125667.png)
